Spacer Length and Conjugation Distance: m-PEG4-SH vs. m-PEG3-SH and m-PEG5-SH
m-PEG4-SH provides a precisely defined spacer length of 14 atoms (15.8 Å), which is longer than m-PEG3-SH (11 atoms) and shorter than m-PEG5-SH (17 atoms) [1][2]. This discrete length enables predictable control over the spatial distance between conjugated moieties, a critical parameter for optimizing ternary complex formation in PROTACs and surface passivation on nanoparticles [3].
| Evidence Dimension | Spacer Length (Atoms/Å) |
|---|---|
| Target Compound Data | 14 atoms / 15.8 Å |
| Comparator Or Baseline | m-PEG3-SH: 11 atoms; m-PEG5-SH: 17 atoms |
| Quantified Difference | m-PEG4-SH is 3 atoms longer than m-PEG3-SH and 3 atoms shorter than m-PEG5-SH |
| Conditions | Based on discrete PEG unit count |
Why This Matters
This length is empirically validated as optimal for many PROTAC designs, avoiding the insufficient separation of PEG3 and the potential for increased non-specific interactions or altered pharmacokinetics associated with longer PEG chains.
- [1] Sigma-Aldrich. (n.d.). m-dPEG®4-thiol. Retrieved from https://wwwqws.sigmaaldrich.com View Source
- [2] PubChem. (2025). 2,5,8,11-Tetraoxatridecane-13-thiol. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/52190-55-3 View Source
- [3] BOC Sciences. (2025). Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. Retrieved from https://ptc.bocsci.com View Source
